molecular formula C5H6FNO3S B13502604 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride

3-Ethyl-1,2-oxazole-4-sulfonyl fluoride

Cat. No.: B13502604
M. Wt: 179.17 g/mol
InChI Key: IUPSWWPJSMNRML-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 3-position, a sulfonyl fluoride group at the 4-position, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2-oxazole with a sulfonyl fluoride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-oxazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxazole derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines or alcohols, in the presence of a base like triethylamine, are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Oxazole Derivatives: Formed from oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-oxazole-4-sulfonyl fluoride: Similar structure but with a methyl group instead of an ethyl group.

    3-Phenyl-1,2-oxazole-4-sulfonyl fluoride: Contains a phenyl group at the 3-position.

    3-Ethyl-1,2-oxazole-5-sulfonyl fluoride: Sulfonyl fluoride group at the 5-position instead of the 4-position.

Uniqueness

3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group at the 3-position and the sulfonyl fluoride group at the 4-position provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C5H6FNO3S

Molecular Weight

179.17 g/mol

IUPAC Name

3-ethyl-1,2-oxazole-4-sulfonyl fluoride

InChI

InChI=1S/C5H6FNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3

InChI Key

IUPSWWPJSMNRML-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1S(=O)(=O)F

Origin of Product

United States

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